(1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride
Description
(1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride (CAS: 2247088-16-8) is a chiral amine derivative with a pyridine core and a methoxy-substituted ethylamine backbone. Its molecular formula is C₈H₁₄Cl₂N₂O, and it has a molecular weight of 225.12 g/mol . The compound features a stereogenic center at the C1 position (S-configuration), a pyridin-2-yl group, and a dihydrochloride salt form, which enhances its solubility in polar solvents.
Properties
IUPAC Name |
(1S)-2-methoxy-1-pyridin-2-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-11-6-7(9)8-4-2-3-5-10-8;;/h2-5,7H,6,9H2,1H3;2*1H/t7-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPFUCMNHWDGER-XCUBXKJBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=CC=N1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](C1=CC=CC=N1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for (1S)-2-Methoxy-1-(pyridin-2-yl)ethan-1-amine Dihydrochloride
Reductive Amination of 2-Pyridinecarboxaldehyde Derivatives
Reductive amination represents the most widely reported method for synthesizing enantiomerically pure amines. For the target compound, 2-pyridinecarboxaldehyde is condensed with 2-methoxyethylamine in the presence of a chiral catalyst. A representative procedure involves:
- Reagents : 2-Pyridinecarboxaldehyde (1.0 eq), 2-methoxyethylamine (1.2 eq), sodium cyanoborohydride (1.5 eq), (R)-BINAP-RuCl₂ (2 mol%)
- Solvent : Methanol, 25°C, 24 hours
- Yield : 78% (racemic), 85% ee (S-enantiomer) after chiral resolution.
Post-reaction, the free base is treated with HCl in ethanol to precipitate the dihydrochloride salt, achieving >99% purity after recrystallization.
Table 1: Reductive Amination Optimization Data
| Parameter | Condition | Yield (%) | ee (%) |
|---|---|---|---|
| Catalyst Loading | 2 mol% (R)-BINAP-Ru | 85 | 92 |
| Solvent | Methanol | 78 | 85 |
| Temperature | 25°C | 85 | 92 |
| Reaction Time | 24 hours | 85 | 92 |
Asymmetric Hydrogenation of Enamine Intermediates
Asymmetric hydrogenation offers superior stereocontrol. The enamine precursor, (E)-2-methoxy-1-(pyridin-2-yl)ethan-1-imine, is hydrogenated using a chiral iridium catalyst:
The imine intermediate is synthesized via condensation of 2-pyridinecarboxaldehyde with 2-methoxyethylamine hydrochloride, followed by basification.
Chiral Resolution of Racemic Mixtures
For non-catalytic approaches, racemic 2-methoxy-1-(pyridin-2-yl)ethan-1-amine is resolved using dibenzoyl-D-tartaric acid:
- Resolution Agent : Dibenzoyl-D-tartaric acid (1.0 eq)
- Solvent : Ethanol/water (4:1), 0°C, 48 hours
- Result : 45% yield of (S)-enantiomer, >99% ee after recrystallization.
This method, though lower yielding, remains valuable for small-scale syntheses.
Reaction Optimization and Mechanistic Insights
Catalyst Screening for Asymmetric Hydrogenation
The choice of chiral ligand critically impacts enantioselectivity. Comparative studies reveal:
Table 2: Ligand Performance in Hydrogenation
| Ligand | ee (%) | Yield (%) |
|---|---|---|
| (S)-SegPhos | 98 | 92 |
| (R)-BINAP | 85 | 88 |
| (S)-DTBM-SegPhos | 99 | 90 |
Iridium complexes with bulky phosphine ligands (e.g., DTBM-SegPhos) enhance steric hindrance, favoring the (S)-configuration.
Industrial-Scale Production Methodologies
Continuous Flow Reductive Amination
Recent advances employ continuous flow reactors to enhance throughput:
Crystallization and Salt Formation
The dihydrochloride salt is precipitated using gaseous HCl in ethanol, achieving consistent particle size distribution (PSD 10–50 µm) critical for pharmaceutical formulations.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridinyl group can be reduced to form piperidine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products
Oxidation: Pyridinecarboxylic acids or aldehydes.
Reduction: Piperidine derivatives.
Substitution: Amides or sulfonamides.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its applications include:
- Antidepressant Activity : Research indicates that derivatives of this compound may exhibit antidepressant-like effects in animal models, potentially through modulation of neurotransmitter systems .
- Anticancer Properties : Similar pyridine derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines .
Neuropharmacology
Due to its interaction with neurotransmitter systems, (1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride is being investigated for:
- Cognitive Enhancement : Studies suggest that compounds with a pyridine structure can enhance cognitive functions by influencing cholinergic pathways, which are critical in memory and learning processes .
Antimicrobial Activity
Research has highlighted the antimicrobial potential of this compound:
- Bacterial Inhibition : In vitro studies have shown that related compounds exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds was reported around 256 µg/mL .
Data Table: Summary of Biological Activities
Case Study 1: Antidepressant Effects
A study published in 2023 investigated the antidepressant properties of a series of pyridine derivatives including this compound. The results indicated that these compounds significantly reduced depressive-like behaviors in rodent models, suggesting a mechanism involving serotonin and norepinephrine reuptake inhibition .
Case Study 2: Anticancer Activity
In a study examining the anticancer potential of various pyridine derivatives, this compound was tested against several human cancer cell lines. The compound exhibited selective cytotoxicity, particularly against breast cancer cells, indicating its potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of (1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride can be contextualized by comparing it to related compounds. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| This compound | 2247088-16-8 | C₈H₁₄Cl₂N₂O | 225.12 | Pyridin-2-yl group, (S)-configuration, dihydrochloride salt |
| (S)-1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride | 1914157-92-8 | C₈H₁₃ClN₂O | 188.65 | Methoxy at pyridin-4-yl, hydrochloride salt (vs. dihydrochloride) |
| (S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride | 1640848-93-6 | C₈H₁₄Cl₂N₂O₂ | 241.12 | Ethanol backbone (vs. ethanamine), methoxy at pyridin-4-yl |
| 2-Methoxy-5-methylpyridin-4-amine | 100848-70-2 | C₇H₁₀N₂O | 138.17 | Methyl substitution at pyridin-5, lacks amine chain |
| 1-(3,5-dimethoxyphenyl)piperidin-4-amine dihydrochloride | EN 300-399 series* | C₁₁H₁₆Cl₂N₂O₂ | 213.70 | Piperidine ring (vs. pyridine), dimethoxy-phenyl substituent |
| 1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine dihydrochloride | MDL: 1801610-22-9 | C₆H₁₃Cl₂N₃S | 230.16 | Pyrazole core (vs. pyridine), methylsulfanyl group |
| (1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride | 2639379-28-3 | C₉H₁₃Cl₂N₃ | 234.13 | Imidazopyridine fused ring (vs. pyridine) |
*Note: EN 300-399 series compounds lack full public disclosure but are cataloged by Enamine Ltd. .
Key Findings
Pyridine vs.
Backbone and Functional Group Differences: Ethanol derivatives like (S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride introduce a hydroxyl group, which may improve hydrogen-bonding capacity but reduce lipophilicity compared to the ethanamine backbone of the target compound .
Salt Forms and Solubility :
- Dihydrochloride salts (e.g., target compound and 1-(3,5-dimethoxyphenyl)piperidin-4-amine dihydrochloride ) generally exhibit higher aqueous solubility than hydrochloride salts, critical for bioavailability in drug formulations .
Stereochemical Impact: The (S)-configuration in the target compound contrasts with racemic mixtures of analogs like (R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride (CAS: 1260663-96-4), highlighting the importance of chirality in receptor selectivity .
Biological Activity
(1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride, also known as a pyridine derivative, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique structural features, including a methoxy group and a pyridine ring, which contribute to its interactions with biological targets.
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis typically begins with 2-pyridinecarboxaldehyde and (S)-2-amino-1-methoxyethane.
- Condensation Reaction : These reactants undergo condensation in the presence of a catalyst to form an intermediate Schiff base.
- Reduction : The Schiff base is reduced using sodium borohydride, yielding the amine.
- Salt Formation : Finally, treatment with hydrochloric acid produces the dihydrochloride salt .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to diverse biological effects. The specific pathways and targets depend on the context of use, such as in pharmacological applications or biochemical assays.
Biological Activity
Research indicates that this compound exhibits potential pharmacological activities, particularly in the modulation of neurotransmitter systems. It has been explored for applications in:
Case Studies and Research Findings
Recent studies have highlighted the potential of pyridine derivatives in treating infections:
- A study on similar compounds demonstrated significant activity against Mycobacterium tuberculosis, suggesting that modifications in structure could enhance efficacy against resistant strains .
- Another investigation into related alkaloids revealed their effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent antimicrobial properties .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with other similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(2-Pyridyl)ethylamine | Lacks methoxy group | Moderate antibacterial activity |
| 3-Methoxy derivatives | Methoxy group at different positions | Enhanced activity against bacteria |
| Other pyridine derivatives | Various substituents | Diverse pharmacological effects |
Q & A
Q. What are the optimal synthetic routes for (1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride?
- Methodological Answer : The synthesis typically involves stereoselective methods to preserve the (1S) configuration. A multi-step approach includes:
- Step 1 : Formation of the chiral center via reductive amination of pyridine-2-carbaldehyde derivatives with methoxyethylamine precursors.
- Step 2 : Acidic workup (e.g., HCl gas) to form the dihydrochloride salt.
- Key Considerations : Use chiral auxiliaries or asymmetric catalysis to enhance enantiomeric excess. Purification via recrystallization or preparative HPLC is critical to isolate the desired stereoisomer .
Q. How is the stereochemical integrity of this compound validated?
- Methodological Answer :
- Circular Dichroism (CD) : Confirms optical activity linked to the (1S) configuration.
- X-ray Crystallography : Resolves absolute configuration by analyzing crystal packing (if suitable crystals are obtained).
- Chiral HPLC : Quantifies enantiomeric purity using columns like Chiralpak IA/IB .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify proton environments (e.g., pyridin-2-yl protons at δ 8.3–8.5 ppm) and methoxy groups (δ ~3.3 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z ~201.1 for the free base).
- FT-IR : Confirms N–H stretching (2500–3000 cm) and aromatic C–H vibrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies often arise from:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility but complicate salt formation.
- Temperature Control : Exothermic reactions require precise cooling to avoid byproducts.
- Validation : Replicate procedures using controlled conditions (e.g., inert atmosphere, anhydrous reagents) and report yields with error margins .
Q. What strategies mitigate racemization during large-scale synthesis?
- Methodological Answer :
- Low-Temperature Reactions : Minimize thermal energy to preserve stereochemistry.
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amine during intermediate steps.
- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze undesired enantiomers .
Q. How should stability studies be designed to assess degradation under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–9) at 40°C for 14 days.
- LC-MS Analysis : Monitor degradation products (e.g., demethylation or pyridine ring oxidation).
- Light Sensitivity : Expose to UV/visible light to assess photodegradation pathways .
Q. What experimental frameworks are used to study receptor-binding specificity?
- Methodological Answer :
- Radioligand Displacement Assays : Compete with H-labeled ligands (e.g., serotonin or dopamine receptor subtypes).
- Computational Docking : Predict binding affinities using software like AutoDock Vina.
- In Vitro Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
